Cas no 186790-80-7 ((2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal)

(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal is a chiral lactone derivative featuring a cyclohexyl ketal group, which enhances its stability and selectivity in synthetic applications. The compound’s stereochemistry at the 2- and 3-positions, along with the isopropoxy substituent, makes it a valuable intermediate in asymmetric synthesis, particularly for the construction of complex bioactive molecules. Its rigid ketal structure provides controlled reactivity, while the dihydroxy functionality allows for further derivatization. This product is well-suited for use in pharmaceutical and fine chemical research, where precise stereochemical control is critical. Its high purity and defined configuration ensure reproducibility in synthetic pathways.
(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal structure
186790-80-7 structure
Product Name:(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal
CAS No:186790-80-7
MF:C13H20O5
MW:256.294904708862
CID:1062906
PubChem ID:13939834
Update Time:2025-06-08

(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal Chemical and Physical Properties

Names and Identifiers

    • (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal
    • (3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
    • (2R,3S)-2,3-Dihydroxy-4-isopropoxy-3-butyrolactone Cyclohexyl Ketal
    • (3R,4S)-3,4-Dihydroxy-4-isopropoxydihydrofuran-2(3H)-one Cyclohexyl Ketal
    • 186790-80-7
    • (2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal
    • (3R,4S)-3,4-Dihydroxy-4-isopropoxydihydrofuran-2(3H)-one Cyclohexyl Ketal; (3'aR,6'aS)-Dihydro-6'-(1-methylethoxy)-spiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one;
    • DTXSID80552931
    • (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one
    • Inchi: 1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1
    • InChI Key: JHDMODSTNDJTBT-WFCWDVHWSA-N
    • SMILES: O1[C@@H]2C(OC(C)C)OC([C@@H]2OC21CCCCC2)=O

Computed Properties

  • Exact Mass: 254.15200
  • Monoisotopic Mass: 256.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 36.92000
  • LogP: 2.72580

(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal Production Method

(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal Related Literature

Additional information on (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal

Introduction to (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal (CAS No. 186790-80-7)

(2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal (CAS No. 186790-80-7) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, including the presence of a cyclohexyl ketal moiety and multiple hydroxyl groups, which contribute to its diverse chemical properties and potential applications.

The cyclohexyl ketal functionality in this compound is particularly noteworthy due to its ability to stabilize reactive intermediates and protect sensitive functional groups during synthetic transformations. This characteristic makes (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal an invaluable reagent in the synthesis of complex natural products and pharmaceuticals. Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents, particularly in the areas of cancer treatment and neurodegenerative diseases.

The (2R,3S) stereochemistry of this compound is another critical aspect that influences its biological activity. Stereoisomers can exhibit significantly different pharmacological profiles, and the specific configuration of (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal has been shown to enhance its bioavailability and efficacy in various preclinical models. This stereochemical specificity is crucial for optimizing drug delivery and minimizing adverse effects.

In terms of its chemical synthesis, (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal can be prepared through a series of well-defined steps involving the protection and deprotection of functional groups. One common approach involves the use of a Diels-Alder reaction followed by selective hydrolysis and ketal formation. Recent advancements in catalytic methods have further streamlined this process, making it more efficient and scalable for industrial applications.

The biological activity of (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, it has demonstrated promising neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These findings have significant implications for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

From a pharmacokinetic perspective, (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal exhibits favorable properties that make it suitable for oral administration. Its high solubility and stability under physiological conditions ensure efficient absorption and distribution throughout the body. Furthermore, its low toxicity profile has been confirmed through extensive safety studies, making it a promising candidate for clinical trials.

In conclusion, (2R,3S)-2,3-Dihydroxy-4-isopropoxy-γ-butyrolactone Cyclohexyl Ketal (CAS No. 186790-80-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for researchers and pharmaceutical companies alike. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound, further solidifying its importance in the scientific community.

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